molecular formula C12H20N4 B14869353 N,6-dimethyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine

N,6-dimethyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine

Cat. No.: B14869353
M. Wt: 220.31 g/mol
InChI Key: GMIYRDDOBGFAMR-UHFFFAOYSA-N
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Description

N,6-dimethyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-dimethyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with 3-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,6-dimethyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N,6-dimethyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,6-dimethyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. For example, it may act as an inhibitor of certain enzymes involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a piperidine moiety makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

N,6-dimethyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C12H20N4/c1-9-5-4-6-16(8-9)12-14-10(2)7-11(13-3)15-12/h7,9H,4-6,8H2,1-3H3,(H,13,14,15)

InChI Key

GMIYRDDOBGFAMR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC(=CC(=N2)NC)C

Origin of Product

United States

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